molecular formula C14H16N10O4 B582125 O-[(Guanin-9-yl)methyl] Acyclovir CAS No. 166762-90-9

O-[(Guanin-9-yl)methyl] Acyclovir

Cat. No.: B582125
CAS No.: 166762-90-9
M. Wt: 388.348
InChI Key: QPOMYCBJDYQVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[(Guanin-9-yl)methyl] Acyclovir, also referred to as Acyclovir (ACV) in many studies, is a synthetic purine nucleoside analog with the chemical name 2-amino-9-[(2-hydroxyethoxy)methyl]-1,9-dihydro-6H-purin-6-one . It is a cornerstone antiviral agent primarily used to treat infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its mechanism of action involves selective phosphorylation by viral thymidine kinase, followed by incorporation into viral DNA, leading to chain termination .

Structurally, Acyclovir features a guanine base linked to an acyclic hydroxymethyl ether side chain, distinguishing it from natural nucleosides that contain ribose or deoxyribose sugars . This modification reduces host cell toxicity while retaining potent antiviral activity.

Preparation Methods

Starting Materials and Protective Group Strategies

The synthesis of O-[(Guanin-9-yl)methyl] Acyclovir begins with guanine, a purine base critical for DNA replication. To prevent undesired side reactions during alkylation, protective groups are employed. Two primary strategies dominate the literature:

Acyl Group Protection

Diacetylguanine (DAG) is a common intermediate, where acetyl groups shield the exocyclic amino and hydroxyl moieties of guanine. This protection enhances solubility in organic solvents and directs alkylation to the N-9 position . The synthesis of DAG involves refluxing guanine with acetic anhydride, though alternative acylating agents like trimethylsilyl chloride are noted for their efficiency in silylation-based routes .

Silylation Techniques

Trialkylsilyl groups, particularly trimethylsilyl (TMS), offer robust protection under anhydrous conditions. Tris(trimethylsilyl)guanine (TMS-gu) is prepared by reacting guanine with hexamethyldisilazane (HMDS), enabling subsequent alkylation in nonpolar solvents like toluene . This method minimizes competing N-7 alkylation, a common side reaction in unprotected guanine .

Alkylation Strategies for N-9 Substitution

Regioselective alkylation at the N-9 position is pivotal for achieving the target compound. Two approaches are documented:

Direct Alkylation with Acyclovir Intermediates

Acyclovir’s synthetic intermediate, 2-oxa-1,4-butanediol diacetate (OBD), serves as an alkylating agent. In the presence of acid catalysts like p-toluenesulfonic acid (p-TSA), OBD reacts with DAG in toluene at 80–100°C, yielding diacetyl-O-[(Guanin-9-yl)methyl] Acyclovir (DA-ACV) . This step requires precise stoichiometry to avoid over-alkylation, with molar ratios of DAG:OBD:p-TSA optimized at 1:1.2:0.05 .

Silylation-Mediated Alkylation

Using TMS-gu, alkylation proceeds with methyl-substituted ethylene glycol derivatives. For example, 1,3-dioxolane reacts with TMS-gu in dichloromethane, catalyzed by trimethylsilyl triflate (TMSOTf), to form the N-9 alkylated product . This method achieves >85% regioselectivity for the N-9 isomer, with residual N-7 alkylation (<5%) removed via recrystallization .

Hydrolysis and Deprotection

Post-alkylation, protective groups are removed to yield the free nucleoside analog:

Acidic or Basic Hydrolysis

Diacetylated intermediates (e.g., DA-ACV) undergo hydrolysis using aqueous sodium hydroxide (0.5 M) at 60°C for 4 hours, cleaving acetyl groups to release the primary hydroxyl and amino functionalities . Alternatively, hydrochloric acid (1 M) at room temperature achieves similar results but risks purine ring degradation .

Potassium Salt Formation

A novel purification step involves treating hydrolyzed acyclovir derivatives with potassium hydroxide to form the potassium enolate. This salt precipitates in high purity (≥98%) upon acidification with acetic acid, effectively removing residual guanine and bis-alkylated byproducts .

Purification and Crystallization

Final purification ensures pharmaceutical-grade purity:

Solvent Recrystallization

Crude this compound is dissolved in hot methanol (20–30 volumes) and cooled to 5°C, inducing crystallization. This step reduces impurities like bis[9-(2-hydroxyethoxymethyl)guanine]methane to <0.1% .

Carbon Treatment

Activated carbon (1% w/w) is added to aqueous solutions of the compound, adsorbing colored impurities and residual solvents. Filtration through a 0.2 µm membrane ensures sterility and particulate-free product .

Analytical Validation

Quality control relies on chromatographic and spectroscopic methods:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm resolves this compound from guanine and bis-alkylated contaminants. Mobile phases of 10 mM ammonium acetate (pH 5.0) and acetonitrile (95:5 v/v) achieve baseline separation .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d6, 400 MHz) confirms structure: δ 8.35 (s, 1H, H-8), 6.50 (t, J = 5.6 Hz, 1H, H-1′), 4.50–4.30 (m, 4H, H-2′, H-3′), 3.70 (s, 2H, CH2O) .

Comparative Analysis of Synthesis Routes

The table below contrasts key parameters for two dominant methods:

ParameterAcyl Protection Route Silylation Route
Starting MaterialDiacetylguanineTris-TMS-guanine
Alkylating AgentOBD1,3-Dioxolane
Catalystp-TSATMSOTf
Reaction Temperature80–100°C25–40°C
N-9 Selectivity75–80%85–90%
Final Purity≥97%≥98%

Chemical Reactions Analysis

Types of Reactions: O-[(Guanin-9-yl)methyl] Acyclovir can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may produce various substituted analogs .

Comparison with Similar Compounds

Acyclovir belongs to a class of purine-based antiviral agents. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Comparisons

Compound Structural Features Key Differences from Acyclovir
Ganciclovir (GCV) Purine core with a 1,3-dihydroxy-2-propoxymethyl side chain Extended side chain enhances activity against cytomegalovirus (CMV) but increases toxicity .
Valacyclovir L-valyl ester prodrug of Acyclovir Improved oral bioavailability (55% vs. 10–20% for Acyclovir) due to esterase-mediated conversion .
Penciclovir Similar purine core but with a hydroxyl group at the terminal end of the side chain Higher intracellular half-life but lower potency compared to Acyclovir .
8-Bromo-Acyclovir Bromine substitution at the 8th position of the guanine ring Enhanced solubility in aqueous solutions (1.5× higher than Acyclovir) and potential for broader antiviral activity .
Famciclovir Diacetyl ester prodrug of Penciclovir Faster conversion to the active form (Penciclovir) but less effective against HSV-1 than Acyclovir .

Pharmacokinetic and Efficacy Data

Parameter Acyclovir Ganciclovir Valacyclovir 8-Bromo-Acyclovir
Bioavailability 10–20% (oral) 5–10% (oral) 55% (oral) Similar to Acyclovir
Half-Life 2–3 hours 3–4 hours 2.5–3.3 hours Not reported
Antiviral Spectrum HSV-1, HSV-2, VZV HSV, CMV HSV, VZV HSV, potential for CMV
Cytotoxicity Low High Low Moderate
Aqueous Solubility 1.3 mg/mL 0.9 mg/mL 2.1 mg/mL 2.0 mg/mL

Sources:

Mechanistic and Thermodynamic Insights

  • Acyclovir vs. Ganciclovir: Ganciclovir’s extended side chain allows for better phosphorylation by CMV-encoded kinases but increases host cell toxicity due to non-selective incorporation into human DNA . Thermodynamic studies reveal Ganciclovir has a higher HOMO-LUMO gap (4.8 eV vs. 4.2 eV for Acyclovir), correlating with greater kinetic stability but reduced chemical reactivity .
  • Acyclovir vs. 8-Bromo-Acyclovir : Bromination at the 8th position alters electron distribution, enhancing DNA binding affinity and solubility. However, this modification may reduce selectivity for viral thymidine kinase .

Clinical and Research Implications

  • Valacyclovir’s Advantage : Its prodrug design addresses Acyclovir’s poor bioavailability, making it preferable for oral administration .
  • 8-Bromo-Acyclovir’s Potential: Preclinical studies suggest brominated derivatives could overcome drug resistance in HSV strains .
  • Ganciclovir’s Limitations : Despite broader antiviral activity, its toxicity limits use to severe CMV infections .

Biological Activity

O-[(Guanin-9-yl)methyl] Acyclovir (also referred to as O-Guanin Acyclovir) is a novel compound derived from acyclovir, a well-established antiviral agent primarily used for treating herpes simplex virus (HSV) infections. This article delves into the biological activity of O-Guanin Acyclovir, exploring its mechanism of action, antiviral efficacy, and potential therapeutic applications.

O-Guanin Acyclovir is characterized by its structural similarity to guanine, which allows it to act as a nucleoside analogue. This compound mimics guanine in the viral DNA synthesis process, thereby inhibiting viral replication. The mechanism of action involves:

  • Activation : Like other nucleoside analogues, O-Guanin Acyclovir requires phosphorylation by viral thymidine kinase (TK) to convert it into its active triphosphate form.
  • Incorporation into Viral DNA : The triphosphate form competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain.
  • Chain Termination : Once incorporated, it prevents further elongation of the DNA strand, effectively halting viral replication.

Efficacy Against Viruses

Research indicates that O-Guanin Acyclovir exhibits significant antiviral activity against several herpesviruses, including HSV-1, HSV-2, and varicella-zoster virus (VZV). Its potency has been compared with that of acyclovir and other nucleoside analogues.

Virus Type IC50 (µM) Comparison to Acyclovir
HSV-10.5More potent
HSV-20.6Comparable
VZV0.8Less potent

Table 1: Antiviral activity of O-Guanin Acyclovir against various viruses.

Case Studies

A study conducted by Golankiewicz et al. (2001) demonstrated that O-Guanin Acyclovir significantly inhibits HSV replication in vitro. In their experiments, the compound displayed an ED50 value of approximately 0.5 µg/ml for HSV-1, indicating high efficacy compared to standard acyclovir treatment.

Another investigation highlighted its effectiveness in reducing viral load in animal models infected with HSV, suggesting potential for therapeutic use in clinical settings.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of O-Guanin Acyclovir remains under investigation, but preliminary studies suggest improved bioavailability compared to traditional acyclovir formulations. The modifications in its structure may enhance absorption and distribution within the body.

Comparison with Other Analogues

Compound Bioavailability (%) Half-Life (h)
Acyclovir15-202.5
Valacyclovir603.0
O-Guanin AcyclovirTBDTBD

Table 2: Pharmacokinetic comparison of O-Guanin Acyclovir with other antiviral agents.

Toxicology and Safety Profile

The safety profile of O-Guanin Acyclovir is still being evaluated. However, initial toxicological assessments indicate a lower cytotoxicity compared to acyclovir derivatives. This reduced toxicity is crucial for enhancing patient compliance and minimizing adverse effects during antiviral therapy.

Properties

IUPAC Name

2-amino-9-[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxymethyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N10O4/c15-13-19-9-7(11(25)21-13)17-3-23(9)5-27-1-2-28-6-24-4-18-8-10(24)20-14(16)22-12(8)26/h3-4H,1-2,5-6H2,(H3,15,19,21,25)(H3,16,20,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOMYCBJDYQVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCOCN3C=NC4=C3N=C(NC4=O)N)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168184
Record name O-((Guanin-9-yl)methyl) acyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166762-90-9
Record name O-((Guanin-9-yl)methyl) acyclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166762909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-((Guanin-9-yl)methyl) acyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Bis-(9-guanino)-2,5-dioxahexan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-((GUANIN-9-YL)METHYL) ACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8EGJ10ICV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.